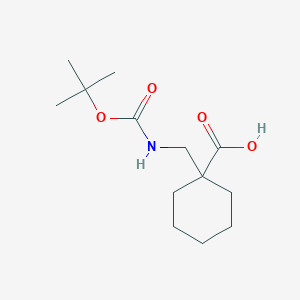

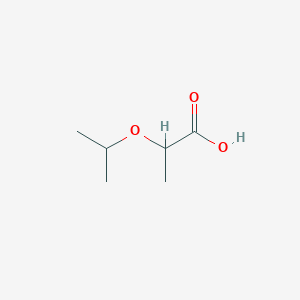

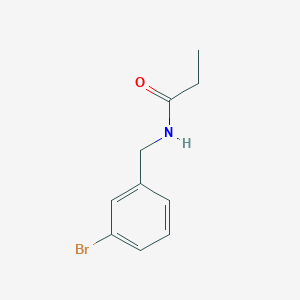

![molecular formula C14H9N3O3 B1285160 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 886685-00-3](/img/structure/B1285160.png)

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione" is a heterocyclic compound that belongs to the family of pyrrolopyrazines. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The structure of the compound suggests that it contains a pyrrolopyrazine core with an acetylphenyl substituent, which could influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives can be achieved through various methods. One approach involves the tandem post-Ugi cyclization and gold(I)-catalyzed annulation, which allows for the regioselective synthesis of functionalized pyrrolopyrazines . Another method includes the reaction of diethyl acetylenedicarboxylate with arylhydrazines, leading to polyfunctionalized pyrrolopyrazole derivatives . Additionally, palladium-catalyzed heteroannulation has been used to synthesize 6-substituted-5H-pyrrolopyrazines, starting from N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes . These methods highlight the versatility and adaptability of synthetic strategies to access the pyrrolopyrazine scaffold.

Molecular Structure Analysis

The molecular structure of pyrrolopyrazines is characterized by a bicyclic system containing nitrogen atoms, which are crucial for their chemical behavior. The presence of substituents, such as the acetyl group, can significantly affect the electronic distribution within the molecule, potentially altering its reactivity and interaction with biological targets. The structure of related compounds has been confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis .

Chemical Reactions Analysis

Pyrrolopyrazines can undergo various chemical reactions due to their reactive sites. For instance, acetyl and iodo derivatives of related compounds have been synthesized by acetylation and iodination reactions, respectively . The reactivity of the pyrrolopyrazine core can also be modulated through palladium-catalyzed C-C and C-N bond formation, allowing for the introduction of different substituents at specific positions . These reactions expand the chemical diversity of the pyrrolopyrazine family and enable the exploration of their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazines are influenced by their molecular structure. The introduction of different substituents can lead to variations in solubility, melting points, and stability. The spectral characteristics of these compounds have been studied in various organic solvents, indicating that solvent polarity can affect their absorption and emission properties . Understanding these properties is essential for the development of pyrrolopyrazine-based drugs and materials.

未来方向

属性

IUPAC Name |

6-(3-acetylphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c1-8(18)9-3-2-4-10(7-9)17-13(19)11-12(14(17)20)16-6-5-15-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBLPQXIXJULFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=NC=CN=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

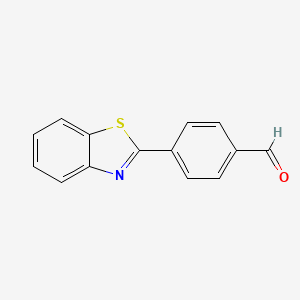

![3-(Benzo[d]thiazol-2-yl)benzoic acid](/img/structure/B1285088.png)

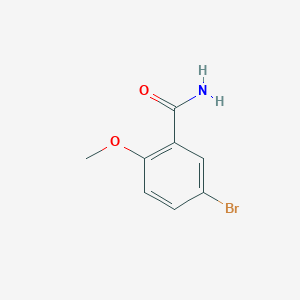

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)

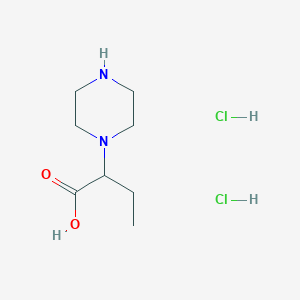

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)